molecular formula C14H12N2 B171671 2-[4-(Aminomethyl)phenyl]benzonitrile CAS No. 133690-92-3

2-[4-(Aminomethyl)phenyl]benzonitrile

Cat. No. B171671
M. Wt: 208.26 g/mol
InChI Key: LRGAANMQNVMQFA-UHFFFAOYSA-N
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Description

2-[4-(Aminomethyl)phenyl]benzonitrile is a chemical compound with the molecular formula C14H12N2 . It is also known by other names such as 4’-(aminomethyl)-[1,1’-biphenyl]-2-carbonitrile .


Molecular Structure Analysis

The molecular structure of 2-[4-(Aminomethyl)phenyl]benzonitrile consists of 14 carbon atoms, 12 hydrogen atoms, and 2 nitrogen atoms . The InChI code for this compound is 1S/C14H12N2/c15-9-11-5-7-12(8-6-11)14-4-2-1-3-13(14)10-16/h1-8H,9,15H2 .


Physical And Chemical Properties Analysis

The molecular weight of 2-[4-(Aminomethyl)phenyl]benzonitrile is 208.26 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 208.100048391 g/mol . The topological polar surface area is 49.8 Ų . The compound has a heavy atom count of 16 .

Scientific Research Applications

Photophysics and Electronic Structure

  • Intramolecular Charge Transfer : A study by Köhn and Hättig (2004) examined the dual fluorescence of 4-(Dimethyl-amino)benzonitrile, a molecule structurally related to 2-[4-(Aminomethyl)phenyl]benzonitrile, revealing insights into its intramolecular charge-transfer (ICT) state and excited state structures, which are significant for understanding the photophysics of such compounds (Köhn & Hättig, 2004).

Chemical Synthesis and Reactivity

  • Rhodium-Catalyzed Cyanation : Dong et al. (2015) demonstrated the synthesis of 2-(Alkylamino)benzonitriles through rhodium-catalyzed cyanation on aryl C-H bonds, highlighting a pathway that could potentially be applied to 2-[4-(Aminomethyl)phenyl]benzonitrile (Dong et al., 2015).

Structural and Crystallographic Studies

  • Crystal Structure Analysis : The study of 4-aminobenzonitriles by Heine et al. (1994) provided detailed insights into the structural aspects of amino benzonitriles, which can be extended to understand the crystal packing and structure of 2-[4-(Aminomethyl)phenyl]benzonitrile (Heine et al., 1994).

Photolytic Studies

  • Photolysis in Polymer Medium : The research by Čík et al. (1991) on the photolysis of benzonitrile derivatives, including aminomethylphenyl benzonitrile, in a solid polymer phase, offers insights into the photostability and photoreactivity of these compounds in different environments (Čík et al., 1991).

Biocatalysis and Enantioselective Synthesis

  • Production of Enantiomerically Pure Amino Acids : Alonso et al. (2008) explored the use of bacteria for the transformation of amino nitriles, such as 2-phenyl-2-amino-acetonitrile, into enantiomerically pure amino acids, a process potentially applicable to the synthesis of enantiomerically pure derivatives of 2-[4-(Aminomethyl)phenyl]benzonitrile (Alonso et al., 2008).

Photovoltaic Applications

  • Enhancement in Polymer Solar Cells : A study by Jeong et al. (2011) found that derivatives of benzonitrile, like 4-amino-2-(trifluoromethyl)benzonitrile, when used as additives in polymer solar cells, can enhance power conversion efficiency, suggesting potential applications of 2-[4-(Aminomethyl)phenyl]benzonitrile in photovoltaic materials (Jeong et al., 2011).

Safety And Hazards

The safety and hazards of 2-[4-(Aminomethyl)phenyl]benzonitrile are not specified in the search results. For detailed safety information, it is recommended to refer to the material safety data sheet (MSDS) provided by the supplier .

properties

IUPAC Name

2-[4-(aminomethyl)phenyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2/c15-9-11-5-7-12(8-6-11)14-4-2-1-3-13(14)10-16/h1-8H,9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRGAANMQNVMQFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)C2=CC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10362681
Record name 2-[4-(aminomethyl)phenyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10362681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(Aminomethyl)phenyl]benzonitrile

CAS RN

133690-92-3
Record name 2-[4-(aminomethyl)phenyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10362681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 5.85 g (25 mmole) of 4-azidomethyl-2'-cyanobiphenyl (from Step A) in 50 ml of dry tetrahydrofuran was treated portionwise with 6.55 g (25 mmole) of triphenylphospine over 3-4 minutes. The solution was stirred at ambient temperature under N2, and gas evolution proceeded at a moderate rate. A mild exotherm occurred, and the solution was cooled in a water bath as necessary. After 2 hours, by which time gas evolution had ceased, 675 μl (37.5 mmole) of H2O was added, and stirring was continued at room temperature under N2. After 22 hours, the solution was concentrated in vacuo, and the residual oil was chromatographed on a column of silica gel (gradient elution with 2-10% methanol in CH2Cl2). The residue from evaporation of the pooled product fractions was partitioned between ether-CH2Cl2 and saturated Na2CO3 (aqueous). The organic phase was dried (Na2SO4), filtered, and concentrated in vacuo to yield 4.64 g (89%) of air-sensitive, nearly white crystals, mp 54°-55° C., homogeneous by TLC in 9:1 CH2Cl2 --MeOH; mass spectrum (FAB) m/e 209(M+1)+.
Quantity
5.85 g
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6.55 g
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50 mL
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675 μL
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Synthesis routes and methods II

Procedure details

A mixture of 2-(4-bromomethylphenyl)benzonitrile (12 g) and potassium phtalimide (15 g) in DMF (200 ml) was stirred at 70° C. for 5 hours. After addition of water, the mixture was extracted with methylene chloride. The extract was washed with water, dried and concentrated to dryness to give crystals. Recrystallization from ethyl acetate-isopropyl ether gave colorless crystals. To a suspension of the crystals in methanol (500 ml) was added hydrazine hydrate (10 ml) and the mixture was refluxed for 12 hours. After evaporation of the solvent, the residue was dissolved in ethyl acetate and the solution was washed with IN-NaOH and water. The organic layer was dried and concentrated to dryness to give crystals (14.2 g, 93%).
Quantity
12 g
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15 g
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200 mL
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10 mL
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500 mL
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Yield
93%

Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
B Satyanarayana, Y Anjaneyulu… - Heterocyclic …, 2007 - degruyter.com
In the course of synthesis of an antihypertensive drug, Irbesartan, five process related potential impurities were detected by using high performance liquid chromatography. They were …
Number of citations: 2 www.degruyter.com

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